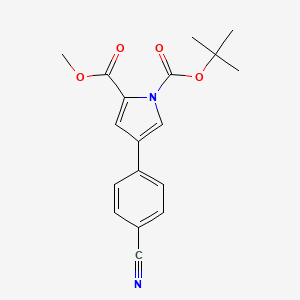
2-(2,2-Difluoropropoxy)-6-methylphenylamine
説明
2-(2,2-Difluoropropoxy)-6-methylphenylamine, also known as 2,2-difluoropropoxy-6-methylphenylamine, is a compound widely used in scientific research. It is a derivative of phenylamine, a class of organic compounds that contain an amine group and a phenyl group. The compound has been used in a variety of research applications due to its unique properties and its ability to act as a ligand for many different metals.
科学的研究の応用
2-(2,2-Difluoropropoxy)-6-methylphenylamine has been used in a variety of scientific research applications. It has been used as a ligand for many different metals, including zinc, copper, and iron. It has also been used in the synthesis of new compounds, such as 2-amino-2-(2,2-Difluoropropoxy)-6-methylphenylaminepropyl-6-methylphenyl-1,3-dioxolane, which is a potential anti-cancer agent. In addition, 2-(2,2-Difluoropropoxy)-6-methylphenylamine has been used to study the mechanism of action of certain enzymes, such as monoamine oxidase B.
作用機序
2-(2,2-Difluoropropoxy)-6-methylphenylamine has been found to act as a ligand for many different metals, such as zinc, copper, and iron, which is believed to be the mechanism by which it exerts its effects. It is believed that the compound binds to the metal ions and modulates their activity, which can lead to changes in the activity of enzymes or other proteins.
Biochemical and Physiological Effects
2-(2,2-Difluoropropoxy)-6-methylphenylamine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In addition, 2-(2,2-Difluoropropoxy)-6-methylphenylamine has been found to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
2-(2,2-Difluoropropoxy)-6-methylphenylamine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, which makes it attractive for use in research applications. Additionally, it is relatively easy to synthesize, making it readily available. However, the compound is not very stable and can degrade over time, which can limit its usefulness in long-term experiments.
将来の方向性
There are a number of potential future directions for research involving 2-(2,2-Difluoropropoxy)-6-methylphenylamine. One potential area of research is the development of new compounds that contain the compound, such as derivatives of 2-amino-2-(2,2-Difluoropropoxy)-6-methylphenylaminepropyl-6-methylphenyl-1,3-dioxolane. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new therapeutic agents for a variety of diseases. Finally, further research into the mechanism of action of the compound could lead to the development of new drugs or therapies.
特性
IUPAC Name |
2-(2,2-difluoropropoxy)-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-7-4-3-5-8(9(7)13)14-6-10(2,11)12/h3-5H,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZVTEYIIMYZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(C)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoropropoxy)-6-methylphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)




![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B1531576.png)
![7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531578.png)
![{2-[(4-Methylphenyl)sulfonyl]-1H-indol-1-yl}acetic acid](/img/structure/B1531579.png)

amine](/img/structure/B1531582.png)
![(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531583.png)